[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine
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Overview
Description
[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine: is a heterocyclic compound that features a tetrazole ring attached to a cyclopropyl group via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropylmethanamine moiety. One common method involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds under mild conditions and yields the tetrazole ring efficiently.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs scalable and environmentally friendly methods. For instance, the use of nickel(II) oxide nanoparticles as a catalyst in a multicomponent domino reaction has been reported to be effective for the synthesis of 5-substituted tetrazoles . This method offers advantages such as high yields, short reaction times, and easy work-up procedures.
Chemical Reactions Analysis
Types of Reactions: [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be modified to introduce various functional groups.
Biology: In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and antihypertensive properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability .
Mechanism of Action
The mechanism of action of [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing the compound’s binding affinity and specificity. The cyclopropyl group provides additional steric and electronic effects that can influence the compound’s overall activity .
Comparison with Similar Compounds
- [1-(2H-Tetrazol-5-yl)ethyl]amine
- [1-(2H-Tetrazol-5-yl)propyl]amine
- [1-(2H-Tetrazol-5-yl)butyl]amine
Uniqueness: [1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can lead to different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[1-(2H-tetrazol-5-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-3-5(1-2-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSLBHJJFRAYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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